![molecular formula C24H25N5 B2467999 2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111319-90-4](/img/structure/B2467999.png)
2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrazine derivative and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Kendre et al. (2015) explored the synthesis of various derivatives, including pyrazole and pyrazolyl moieties, and their evaluation as antimicrobial and anti-inflammatory agents. This indicates the potential use of similar compounds in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Anticancer Activity
Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the compound , revealed significant anticancer activity, particularly against human breast adenocarcinoma cell lines. This suggests the potential for developing anticancer therapies based on similar chemical structures (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Cell Growth Assays
The use of tetrazolium analogs, as studied by Cory et al. (1991), in cell growth assays indicates the role of similar compounds in biological research, particularly in assessing cell proliferation and viability, which is crucial in cancer research and drug development (Cory, Owen, Barltrop, & Cory, 1991).
Antimicrobial Evaluation
Kamal et al. (2015) synthesized new hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties and found them to be effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This research underscores the potential application of similar compounds in developing new antimicrobial agents (Kamal, Kumar, Bhardwaj, Kumar, & Aneja, 2015).
Chemoselective Synthesis
The study by Toche, Kazi, and Jachak (2008) on the chemoselective synthesis of 4-cyano- and 5-aminopyrazoles, and their biological activity, including inhibition of alcohol dehydrogenase, highlights the importance of these compounds in therapeutic applications and as tools in biochemical research (Toche, Kazi, & Jachak, 2008).
Novel Derivatives and Antimicrobial Activities
Further derivatives of pyrazole-based compounds, as studied by Bildirici, Şener, and Tozlu (2007), show potential in the development of new antimicrobial agents. Their research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their antibacterial activities is indicative of the wider application of such compounds in medicine (Bildirici, Şener, & Tozlu, 2007).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-8-9-20(16-19(18)2)22-17-23-24(25-10-11-29(23)26-22)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVZZADHSOLJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)
![N-cyclopentyl-4-isopropyl-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)
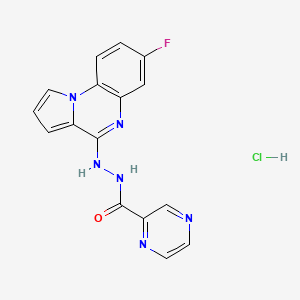
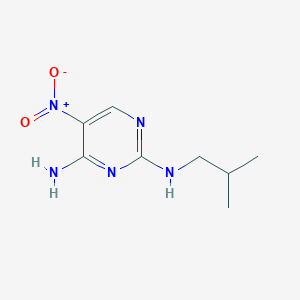
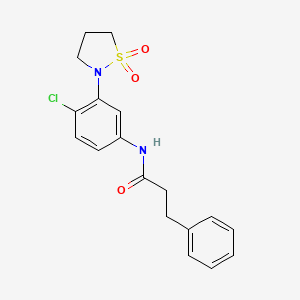
![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)
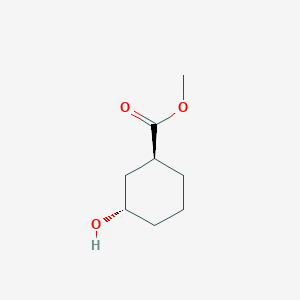
![1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one](/img/structure/B2467927.png)
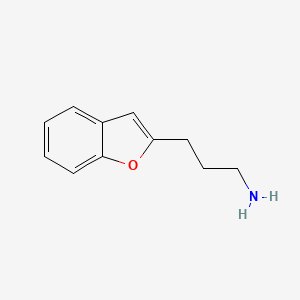
![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2467935.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)